molecular formula C21H24F3N5O B5963185 2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine

2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine

Cat. No.: B5963185
M. Wt: 419.4 g/mol
InChI Key: FWAMWVQKLQPNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidine and piperazine rings. The presence of trifluoromethyl and benzoyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine coreThe trifluoromethylbenzoyl group is then added via a Friedel-Crafts acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity, while the pyrrolidine and piperazine rings contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(pyrrolidin-1-YL)pyrimidine
  • 4-(Pyrrolidin-1-YL)-6-(piperazin-1-YL)pyrimidine
  • 2-Methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine

Uniqueness

What sets 2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine apart from similar compounds is the combination of its trifluoromethylbenzoyl group with the pyrrolidine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O/c1-15-25-18(27-8-2-3-9-27)14-19(26-15)28-10-12-29(13-11-28)20(30)16-4-6-17(7-5-16)21(22,23)24/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAMWVQKLQPNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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